molecular formula C7H13ClN2O2 B1383870 7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride CAS No. 2109188-97-6

7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride

Cat. No.: B1383870
CAS No.: 2109188-97-6
M. Wt: 192.64 g/mol
InChI Key: HJXABAYBYGFFHZ-UHFFFAOYSA-N
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Description

7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7a-methyl-1,4,4a,5,6,7-hexahydropyrrolo[3,4-d][1,3]oxazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-7-4-8-2-5(7)3-11-6(10)9-7;/h5,8H,2-4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXABAYBYGFFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1COC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one hydrochloride is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes a pyrrolo[3,4-d]oxazine framework. Its chemical formula is C₉H₁₃ClN₂O, with a CAS number of 2109188-97-6. The structural features contribute to its interaction with biological targets.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it has significant antimicrobial effects against various bacterial strains.
  • Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some studies suggest it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicative of antimicrobial activity (Table 1).
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) by over 50% at concentrations above 10 µM (Table 2).
    Cell LineIC₅₀ (µM)
    HeLa8
    MCF-710
  • Neuroprotective Studies : Research involving neuronal cell cultures indicated that the compound could mitigate oxidative stress-induced cell death, suggesting a protective role against neurodegeneration.

Pharmacological Profile

The pharmacological profile of this compound is still under investigation. However, its potential as a therapeutic agent in various fields is being explored.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one hydrochloride in laboratory settings?

  • Answer : The compound is classified under EU-GHS/CLP regulations as acutely toxic via inhalation, dermal, and oral routes (Category 4). Mandatory precautions include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles .
  • Work in a fume hood to minimize inhalation risks.
  • Immediate removal of contaminated clothing and thorough decontamination of affected areas .
  • Storage in a cool, dry environment away from oxidizing agents.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Answer : Utilize a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR chemical shifts with reference data for analogous pyrrolo-oxazine derivatives (e.g., δ 5.79–5.81 ppm for olefinic protons in similar scaffolds) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ or [M-H]^- peaks) and monitor purity .
  • Elemental Analysis : Validate empirical formula (e.g., C19_{19}H22_{22}N2_2O2_2·HCl) with ≤0.3% deviation .

Q. What synthetic routes are documented for analogous pyrrolo-oxazine derivatives?

  • Answer : Key strategies include:

  • Cyclocondensation : Reacting alkynyl-chloropyridazinones with KOH in dioxane/water to form fused oxazine rings (e.g., 65–94% yields under reflux) .
  • Amide Coupling : Using oxalyl chloride in chloroform to activate carboxyl groups, followed by reaction with nitrogen heterocycles (e.g., piperidine derivatives) .

Advanced Research Questions

Q. How can contradictory yield data in pyrrolo-oxazine synthesis be resolved?

  • Answer : Discrepancies in yields (e.g., 56% vs. 94% for similar reactions ) often arise from:

  • Reaction Time/Temperature : Extended reflux durations improve cyclization efficiency .
  • Catalyst Purity : Trace moisture in KOH may reduce reactivity in cyclocondensation steps .
  • Workup Optimization : Use of silica gel chromatography (e.g., chloroform:methanol gradients) to isolate pure products .

Q. What mechanistic insights exist for the stability of the oxazine ring under acidic/basic conditions?

  • Answer : The oxazine ring is prone to hydrolysis in strong acids (pH < 2) or bases (pH > 10), forming open-chain amides. Stability studies recommend:

  • pH Buffering : Maintain neutral conditions (pH 6–8) during synthesis and storage .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during functionalization .

Q. How can impurity profiling be optimized for this compound?

  • Answer : Critical impurities (e.g., N-oxide derivatives or des-methyl analogs) can be monitored via:

  • HPLC-DAD : Employ C18 columns with acetonitrile/0.1% TFA gradients (retention time: 8–12 min) .
  • High-Resolution MS : Identify impurities with mass accuracy <5 ppm (e.g., [M+Cl]^- adducts) .

Q. What strategies enhance enantiomeric purity in chiral pyrrolo-oxazine derivatives?

  • Answer : For stereocontrol:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during cyclization .
  • Crystallization-Induced Diastereomer Resolution : Separate diastereomers using hexane/ethyl acetate mixtures .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar compounds?

  • Answer : Polymorphism and solvate formation (e.g., hydrate vs. anhydrous forms) cause discrepancies. Mitigation strategies:

  • DSC Analysis : Determine true melting points via differential scanning calorimetry .
  • Crystallization Solvent Screening : Test hexane, ethanol, and chloroform to isolate thermodynamically stable forms .

Methodological Tables

Analytical Parameter Recommended Method Reference
Purity AssessmentHPLC-DAD (λ = 254 nm)
Structural Confirmation1H^1H-NMR (CDCl3_3, 400 MHz)
Impurity DetectionHRMS (ESI± mode)
Enantiomeric ExcessChiral HPLC (Chiralpak IA column)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 2
7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.